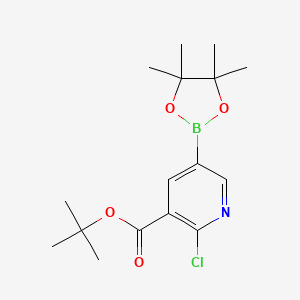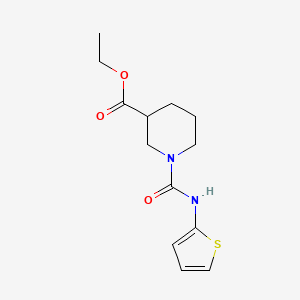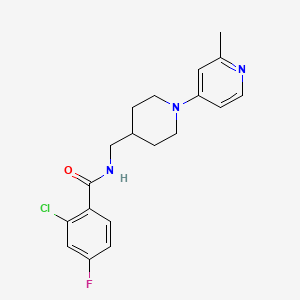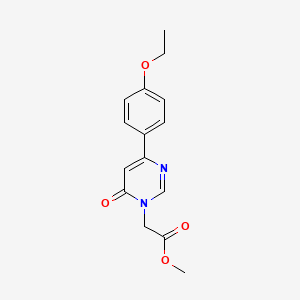
3-t-Butoxycarbonyl-2-chloropyridin-5-borsäure-Pinacolester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-t-Butoxycarbonyl-2-chloropyridine-5-boronic acid pinacol ester is a chemical compound with the CAS Number: 1839059-86-7 . Its IUPAC name is tert-butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate . It has a molecular weight of 339.63 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C16H23BClNO4/c1-14(2,3)21-13(20)11-8-10(9-19-12(11)18)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as the one , and it’s characterized by mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 339.63 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
Diese Verbindung wird in der katalytischen Protodeboronierung von Pinacolborsäureestern verwendet . Dieser Prozess beinhaltet die Entfernung einer Bor-Gruppe vom Molekül, was ein wichtiger Schritt in vielen organischen Synthesereaktionen ist .
Anti-Markovnikov-Hydromethylierung
Die Verbindung wird auch in der Anti-Markovnikov-Hydromethylierung von Alkenen verwendet . Dies ist eine wertvolle Transformation in der organischen Chemie, die die Addition eines Wasserstoff- und eines Methyl-Atoms über eine Kohlenstoff-Kohlenstoff-Doppelbindung ermöglicht .
Synthese von Indazol-Derivaten
Die Verbindung ist ein bedeutendes Zwischenprodukt bei der Synthese von 1H-Indazol-Derivaten . Diese Derivate wurden als biologisch aktiv beschrieben, wodurch sie im Bereich der medizinischen Chemie wichtig werden .
Verwendung als Schutzgruppen in der Kohlenhydratchemie
Borsäureester, wie diese Verbindung, können als Schutzgruppen in der Kohlenhydratchemie verwendet werden . Sie ermöglichen die selektive Installation von Acyl-, Silylether- und Para-Methoxybenzyl (PMB)-Ether-Gruppen an Glykosid-Substraten .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Die Verbindung kann in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden . Dies ist eine Art von Reaktion, die Kohlenstoff-Kohlenstoff-Bindungen bildet und in der organischen Chemie weit verbreitet ist .
Synthese von biologisch aktiven Verbindungen
Die Verbindung wird als Zwischenprodukt bei der Synthese vieler biologisch aktiver Verbindungen verwendet . Zum Beispiel wurde sie bei der Synthese von Crizotinib verwendet, einem Medikament zur Behandlung von nicht-kleinzelligem Lungenkrebs .
Borylierung an der benzylischen C-H-Bindung
Die Verbindung kann zur Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen verwendet werden . Diese Reaktion bildet Pinacolbenzylboronat, ein nützliches Zwischenprodukt in der organischen Synthese .
Hydroborierung von Alkinen und Alkenen
Die Verbindung kann in der Hydroborierung von Alkinen und Alkenen verwendet werden . Diese Reaktion beinhaltet die Addition einer Bor-Wasserstoff-Bindung über eine Kohlenstoff-Kohlenstoff-Mehrfachbindung .
Zukünftige Richtungen
The development of more efficient and versatile methods for the synthesis and deboronation of pinacol boronic esters, including 3-t-Butoxycarbonyl-2-chloropyridine-5-boronic acid pinacol ester, is a promising area of research. These compounds are valuable building blocks in organic synthesis, and their potential applications are vast .
Wirkmechanismus
Target of Action
It’s known that boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
The compound, also known as “tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate”, likely participates in the Suzuki–Miyaura (SM) coupling reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound likely participates, is a key process in the synthesis of various biologically active compounds . Therefore, it can be inferred that the compound might indirectly influence the biochemical pathways associated with these active compounds.
Pharmacokinetics
It’s known that the kinetics of boronic pinacol esters, a class of compounds to which this compound belongs, are influenced by the substituents in the aromatic ring and the ph of the environment . These factors can significantly impact the rate of reaction and, consequently, the bioavailability of the compound .
Result of Action
Given its potential role in the suzuki-miyaura coupling reaction, it can be inferred that the compound might contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of various biologically active compounds .
Action Environment
The action, efficacy, and stability of “3-t-Butoxycarbonyl-2-chloropyridine-5-boronic acid pinacol ester” are influenced by environmental factors such as pH. For instance, the rate of reaction of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action might be more efficient in environments with a pH close to physiological conditions .
Eigenschaften
IUPAC Name |
tert-butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO4/c1-14(2,3)21-13(20)11-8-10(9-19-12(11)18)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWOCEFRPBMXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417627.png)

![N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline](/img/structure/B2417629.png)
![1-methyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2417630.png)


![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2417640.png)
![3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2417641.png)


![N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2417644.png)
![(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2417645.png)

